Cas no 2172592-46-8 (1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide)
1-(1-Ciclobutiletil)-5-(2-metossietil)-1H-1,2,3-triazolo-4-carbossammide è un composto eterociclico strutturalmente complesso, caratterizzato da un nucleo triazolico funzionalizzato con un gruppo carbossammide in posizione 4 e sostituenti ciclobutile e metossietilico. La sua architettura molecolare combina rigidità (anello ciclobutile) e flessibilità (catena metossietilica), favorendo interazioni selettive con target biologici. Il gruppo carbossammide migliora la solubilità e il profilo farmacocinetico, mentre il triazolo offre stabilità metabolica. Potenzialmente utile in ambito farmaceutico come scaffold per modulatori enzimatici o recettoriali, la sua sintesi richiede un controllo stereochimico accurato per ottimizzare l'attività biologica. La presenza di eteroatomi ne facilita la derivatizzazione per studi struttura-attività.
2172592-46-8 structure
Product Name:1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide
Numero CAS:2172592-46-8
MF:C12H20N4O2
MW:252.312802314758
CID:6200240
PubChem ID:165786436
Update Time:2025-07-16
1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide
- 2172592-46-8
- EN300-1594255
-
- Inchi: 1S/C12H20N4O2/c1-8(9-4-3-5-9)16-10(6-7-18-2)11(12(13)17)14-15-16/h8-9H,3-7H2,1-2H3,(H2,13,17)
- Chiave InChI: MOHMIZPXUAJSCP-UHFFFAOYSA-N
- Sorrisi: O(C)CCC1=C(C(N)=O)N=NN1C(C)C1CCC1
Proprietà calcolate
- Massa esatta: 252.15862589g/mol
- Massa monoisotopica: 252.15862589g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 18
- Conta legami ruotabili: 6
- Complessità: 296
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.7
- Superficie polare topologica: 83Ų
1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1594255-0.05g |
1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide |
2172592-46-8 | 0.05g |
$1793.0 | 2023-06-04 | ||
| Enamine | EN300-1594255-0.1g |
1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide |
2172592-46-8 | 0.1g |
$1879.0 | 2023-06-04 | ||
| Enamine | EN300-1594255-0.25g |
1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide |
2172592-46-8 | 0.25g |
$1964.0 | 2023-06-04 | ||
| Enamine | EN300-1594255-0.5g |
1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide |
2172592-46-8 | 0.5g |
$2049.0 | 2023-06-04 | ||
| Enamine | EN300-1594255-1.0g |
1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide |
2172592-46-8 | 1g |
$2134.0 | 2023-06-04 | ||
| Enamine | EN300-1594255-2.5g |
1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide |
2172592-46-8 | 2.5g |
$4183.0 | 2023-06-04 | ||
| Enamine | EN300-1594255-5.0g |
1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide |
2172592-46-8 | 5g |
$6190.0 | 2023-06-04 | ||
| Enamine | EN300-1594255-10.0g |
1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide |
2172592-46-8 | 10g |
$9177.0 | 2023-06-04 | ||
| Enamine | EN300-1594255-50mg |
1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide |
2172592-46-8 | 50mg |
$1793.0 | 2023-09-23 | ||
| Enamine | EN300-1594255-100mg |
1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide |
2172592-46-8 | 100mg |
$1879.0 | 2023-09-23 |
1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide Letteratura correlata
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
2172592-46-8 (1-(1-cyclobutylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso